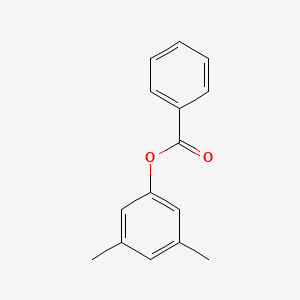
3,5-Dimethylphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylphenyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl benzoate typically involves the esterification of benzoic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylphenyl methanol.
Substitution: Various substituted 3,5-dimethylphenyl benzoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylphenyl benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The pathways involved in its action can include the modulation of signal transduction pathways and the alteration of cellular processes.
Comparación Con Compuestos Similares
- 4-Methylphenyl benzoate
- 2,3-Dimethylphenyl benzoate
- 2,4-Dimethylphenyl benzoate
Comparison: 3,5-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions.
Propiedades
Número CAS |
5554-28-9 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-12(2)10-14(9-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
UUNUHDBRVCYFPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


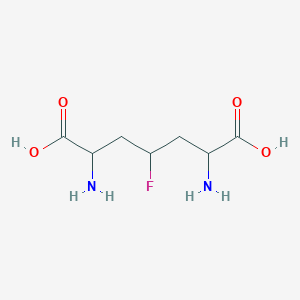


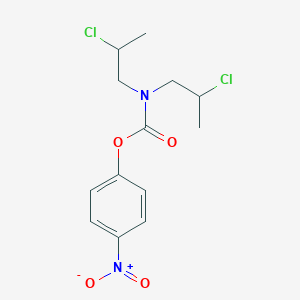
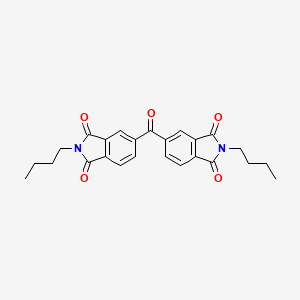
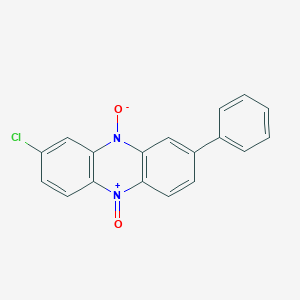
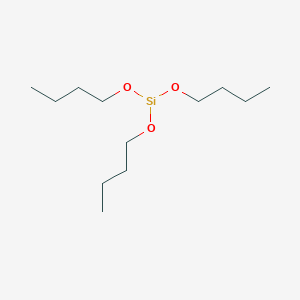
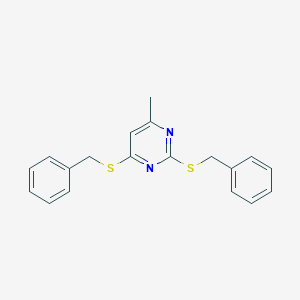


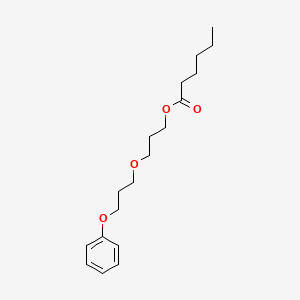
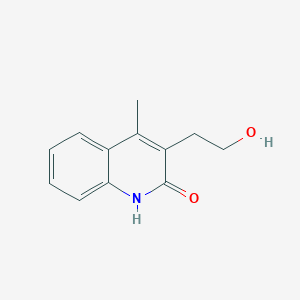
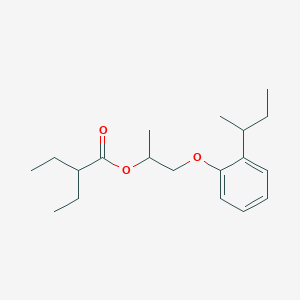
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
